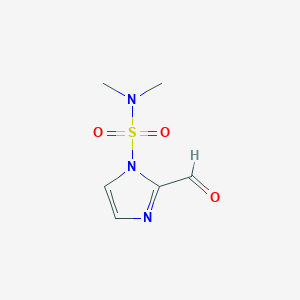







|
REACTION_CXSMILES
|
C(#N)C.[NH:4]1[CH:8]=[CH:7][N:6]=[C:5]1[CH:9]=[O:10].[CH3:11][N:12]([CH3:17])[S:13](Cl)(=[O:15])=[O:14]>C(N(CC)CC)C>[CH:9]([C:5]1[N:4]([S:13]([N:12]([CH3:17])[CH3:11])(=[O:15])=[O:14])[CH:8]=[CH:7][N:6]=1)=[O:10]
|


|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
64 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=NC=C1)C=O
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(S(=O)(=O)Cl)C
|
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution was stirred at 50° C. for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After the reaction solution was cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
the precipitated crystal was removed by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
|
Type
|
WASH
|
|
Details
|
The residue was washed with ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain the crude title compound
|
|
Type
|
WASH
|
|
Details
|
The washing was washed with saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
After removing the anhydrous sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel chromatography (ethyl acetate)
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain the crude title compound
|
|
Type
|
CUSTOM
|
|
Details
|
obtained previously
|
|
Type
|
WASH
|
|
Details
|
washed with ether
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C=1N(C=CN1)S(=O)(=O)N(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 88.32 g | |
| YIELD: CALCULATEDPERCENTYIELD | 65.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |